Lipophilicity and Hydrophobic Balance: LogP Comparison vs. Nonylphenyl Analogs
The predicted LogP (octanol-water partition coefficient) of 6.17 for [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene [1] indicates a significantly higher lipophilicity compared to shorter-chain chloroalkoxy benzene derivatives. For example, 1-(2-chloroethoxy)-4-nonylbenzene, a structurally related surfactant intermediate, has a predicted LogP of approximately 5.2 . This 0.97 LogP unit difference translates to roughly a 9-fold higher theoretical partition into nonpolar phases for the target compound [2]. This property is critical for applications requiring enhanced solubility in organic matrices or for modulating the hydrophobic-lipophilic balance (HLB) in surfactant synthesis.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 6.17 |
| Comparator Or Baseline | 1-(2-Chloroethoxy)-4-nonylbenzene: Predicted LogP ≈ 5.2 |
| Quantified Difference | Δ LogP = +0.97 (approx. 9.3x higher theoretical partition) |
| Conditions | Predicted values based on chemical structure; comparative inference from structural analogs |
Why This Matters
This establishes a clear basis for selecting this compound over less lipophilic analogs when designing surfactants or intermediates intended for non-aqueous or hydrophobic environments.
- [1] Chemsrc. [2-(2-chloroethoxy)ethoxy]bis(2-methylpropyl)benzene. CAS No. 66028-00-0. Updated 2024-04-05. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. View Source
